molecular formula C20H19N3O4S B2450988 N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251603-83-4

N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No. B2450988
CAS RN: 1251603-83-4
M. Wt: 397.45
InChI Key: NMVXHJBIHKINTR-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide” is a compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research has focused on the synthesis of complex heterocyclic compounds that incorporate elements similar to N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide. For instance, the development of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activities against various cancer cell lines highlights the significance of such compounds in organic synthesis and medicinal chemistry (Deady et al., 2003). Furthermore, the copper-catalyzed synthesis of 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepinoquinazolinones showcases innovative approaches to constructing complex heterocyclic frameworks, offering potential applications in drug discovery and development (Abele et al., 2012).

Medicinal Chemistry and Biological Activities

The synthesis and characterization of novel compounds that share structural similarities with this compound have been explored for their potential biological activities. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been investigated for their anti-inflammatory and analgesic properties, demonstrating the therapeutic potential of such compounds (Abu‐Hashem et al., 2020). Additionally, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel classes of promising antibacterial agents highlight the importance of these heterocyclic compounds in addressing the need for new antimicrobial therapies (Palkar et al., 2017).

Synthesis Techniques and Methodologies

Innovative synthesis techniques and methodologies for constructing heterocyclic compounds, akin to this compound, have been developed. The ABNO-catalyzed aerobic oxidative synthesis of 2-substituted 4H-3,1-benzoxazines and quinazolines presents a transition-metal-free approach to the synthesis of heterocycles, illustrating advances in green chemistry and sustainability in chemical synthesis (Ma et al., 2017).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-16-6-3-12(9-17(16)27-2)11-21-18(24)13-4-5-14-15(10-13)22-20-23(19(14)25)7-8-28-20/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVXHJBIHKINTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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